Fluroxypyr-meptyl

概要

説明

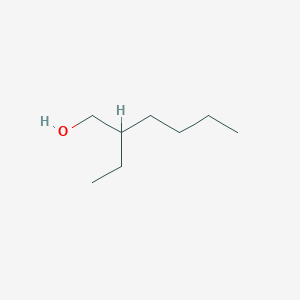

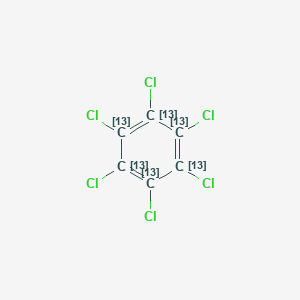

Molecular Structure Analysis

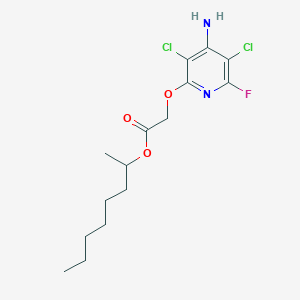

Fluroxypyr-meptyl has a molecular formula of C15H21Cl2FN2O3 . The structural formula can be found in various chemical databases .Chemical Reactions Analysis

Fluroxypyr-meptyl undergoes various metabolic reactions in rice seedlings, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation . The residue levels and dissipation rates of Fluroxypyr-meptyl were determined by GC–MSD in selected ion monitoring mode .科学的研究の応用

- Effectiveness : Fluroxypyr-meptyl demonstrates efficacy in controlling weeds in oil palm plantations. Dosages around 0.9 l/ha have been found effective, resulting in an average weed mortality rate of 74% .

- Observations : At 21 days after application, the herbicide’s effectiveness remains consistent, especially at doses of 0.7 l/ha and above .

- Residue Absorption : FLUME residues, including its hydrolysate fluroxypyr, can be absorbed by crops, eventually reaching edible parts. This absorption inhibits crop growth, particularly root systems .

- Environmental Concerns : The extensive use of FLUME has led to environmental issues, with residues detected in ecosystems such as soil, lakes, and groundwater .

- Metabolic Reactions : FLUME undergoes various metabolic reactions in rice seedlings, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation .

- Defense Mechanisms : Accumulation of FLUME in rice seedlings activates defense systems against oxidative stress, increasing antioxidant and detoxifying enzyme activity .

- Comprehensive Risk Assessment : Understanding FLUME’s uptake, translocation, accumulation, and metabolism in rice seedlings is crucial for assessing environmental risks during rice production .

- Improving Applications : Insights gained from these studies can enhance FLUME applications and contribute to better environmental risk assessments in crops .

Weed Control in Oil Palm Plantations

Crop Growth Inhibition and Root System Impact

Metabolism and Detoxification

Risk Assessment and Environmental Impact

作用機序

Fluroxypyr-meptyl

, also known as Starane , is a heterocyclic herbicide with internal absorption and transmission characteristics . It has been widely used to control broad-leaved weeds in wheat, corn, and rice fields . Here is a detailed explanation of its mechanism of action:

Target of Action

Fluroxypyr-meptyl primarily targets broad-leaved weeds in various crops such as wheat, barley, corn, and rice . It acts on the growth points of these weeds .

Mode of Action

After predominantly foliar uptake, Fluroxypyr-meptyl is hydrolyzed to the parent acid, which is the herbicidally active form, and translocated rapidly to other parts of the plants . It acts by inducing characteristic auxin-type responses, such as leaf curling .

Biochemical Pathways

Fluroxypyr-meptyl affects the normal growth and physiological responses of the targeted weeds . It induces oxidative stress in the weeds, leading to an increase in the activity of antioxidant and detoxifying enzymes . Multiple metabolic reactions of Fluroxypyr-meptyl are observed in the weeds, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation .

Pharmacokinetics

Fluroxypyr-meptyl is absorbed via the roots of the weeds . Only a small proportion of Fluroxypyr-meptyl is translocated upward and accumulated in the shoots following absorption . The distribution and enrichment ability of Fluroxypyr-meptyl in the weeds are greater in roots than in shoots .

Result of Action

The accumulation of Fluroxypyr-meptyl in the weeds evidently inhibits their growth . It activates the defense system against oxidative stress in the weeds, leading to an increase in the activity of antioxidant and detoxifying enzymes .

Action Environment

The extensive use of Fluroxypyr-meptyl in agricultural production has led to serious environmental problems . Fluroxypyr-meptyl, particularly its hydrolysate fluroxypyr, is frequently detected in ecosystems such as soil, lakes, and even groundwater . Fluroxypyr-meptyl and fluroxypyr residuals in the soil can be absorbed by crops and eventually reach the edible parts of the crops, inhibiting crop growth, especially the growth of root systems .

Safety and Hazards

将来の方向性

The future directions of Fluroxypyr-meptyl research could involve further investigation into its uptake, translocation, accumulation, and metabolism in various crops . Additionally, more comprehensive risk assessments of Fluroxypyr-meptyl residues in the environment during crop production could be beneficial .

特性

IUPAC Name |

octan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZQTUCTGLHFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034303 | |

| Record name | Fluroxypyr-meptyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluroxypyr-meptyl | |

CAS RN |

81406-37-3 | |

| Record name | Attain A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81406-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluroxypyr-meptyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081406373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluroxypyr-meptyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylheptyl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROXYPYR-MEPTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W47M4YJ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

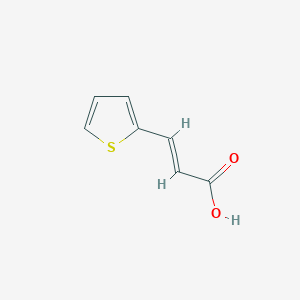

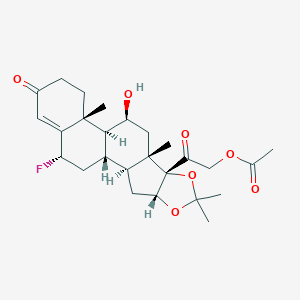

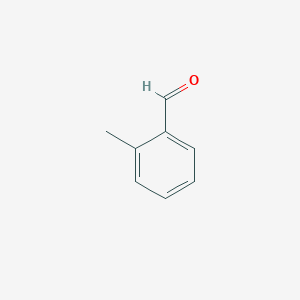

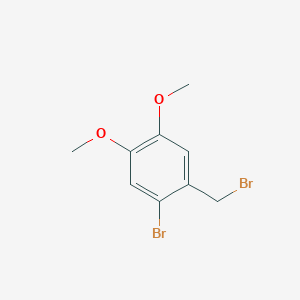

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Fluroxypyr-meptyl affect plants?

A1: Fluroxypyr-meptyl is a synthetic auxin herbicide. It mimics the plant hormone auxin, disrupting normal plant growth and development, ultimately leading to plant death. []

Q2: What are the downstream effects of Fluroxypyr-meptyl on plant physiology?

A2: Fluroxypyr-meptyl causes uncontrolled growth, leading to stem twisting, leaf curling, and plant death. It disrupts various physiological processes, including cell division, elongation, and differentiation. [, ]

Q3: Does Fluroxypyr-meptyl affect all plants equally?

A3: Fluroxypyr-meptyl is primarily effective against broadleaf weeds and exhibits selectivity towards certain crops like wheat, barley, and maize. [, , ]

Q4: Are there studies on the sublethal effects of Fluroxypyr-meptyl on non-target plants?

A4: Yes, research indicates that drift-relevant doses of Fluroxypyr-meptyl, while not lethal, can cause a significant reduction in biomass and flower production in certain non-target plants like dandelions (Taraxacum sp.) and red clover (Trifolium pratense L.). []

Q5: What is the molecular formula and weight of Fluroxypyr-meptyl?

A5: The molecular formula is C15H14Cl2FNO5, and the molecular weight is 378.18 g/mol. []

Q6: How does Fluroxypyr-meptyl perform under different environmental conditions?

A6: Fluroxypyr-meptyl degrades in soil and water, with persistence varying depending on factors like temperature, pH, and microbial activity. [, ]

Q7: Are there specific recommendations for the storage and handling of Fluroxypyr-meptyl?

A7: As with all pesticides, safe storage and handling are crucial. Recommendations include storing in original containers in cool, dry, well-ventilated areas away from foodstuffs and incompatible materials. []

Q8: How do structural modifications to the Fluroxypyr-meptyl molecule affect its herbicidal activity?

A8: Specific structural features of Fluroxypyr-meptyl, like the chlorine atoms and the pyridyloxy moiety, are essential for its herbicidal activity. Modifications to these groups can significantly impact potency and selectivity. []

Q9: What formulations of Fluroxypyr-meptyl are available?

A9: Fluroxypyr-meptyl is commercially available in various formulations, including emulsifiable concentrates (EC), suspension concentrates (SC), and wettable powders (WP). [, , ]

Q10: How does the choice of formulation affect the stability and efficacy of Fluroxypyr-meptyl?

A10: Different formulations can influence the herbicide's stability, solubility, and bioavailability. For instance, EC formulations may provide better penetration into plant tissues, while SC formulations can offer improved storage stability. [, ]

Q11: What are the safety regulations governing the use of Fluroxypyr-meptyl?

A11: Fluroxypyr-meptyl is subject to stringent regulations regarding its use, storage, and disposal. Specific guidelines vary between countries and regions, and users must adhere to all relevant legislation. [, ]

Q12: What is the toxicity profile of Fluroxypyr-meptyl?

A12: Studies on albino rats indicate that Fluroxypyr-meptyl is classified as moderately hazardous based on acute oral toxicity. [] Further research highlights potential genetic toxicity in aquatic organisms. [, , ]

Q13: Are there concerns about the long-term effects of Fluroxypyr-meptyl exposure?

A13: Research on the long-term effects of Fluroxypyr-meptyl exposure is ongoing. Concerns exist regarding its potential impact on non-target organisms and the environment. [, ]

Q14: How are Fluroxypyr-meptyl residues in environmental and food samples analyzed?

A14: Various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are employed to detect and quantify Fluroxypyr-meptyl residues. [, , ]

Q15: Are there standardized methods for the analysis of Fluroxypyr-meptyl residues?

A15: Standardized methods for analyzing Fluroxypyr-meptyl residues are crucial to ensure reliable and comparable results. Organizations like the European Food Safety Authority (EFSA) and the United States Environmental Protection Agency (EPA) provide guidelines for residue analysis. [, ]

Q16: What is the environmental fate of Fluroxypyr-meptyl?

A16: Fluroxypyr-meptyl can persist in the environment, potentially impacting soil and water quality. Its degradation is influenced by factors like microbial activity, temperature, and soil type. [, ]

Q17: What are the potential risks of Fluroxypyr-meptyl to non-target organisms?

A17: Studies suggest potential adverse effects of Fluroxypyr-meptyl on non-target organisms like aquatic invertebrates and amphibians. Research continues to assess its long-term ecological impact. [, , ]

Q18: Are there alternative weed control methods to Fluroxypyr-meptyl?

A18: Alternative weed control methods include mechanical weeding, cultural practices (crop rotation, cover cropping), and the use of bioherbicides or less persistent herbicides with different modes of action. []

Q19: How should unused Fluroxypyr-meptyl and its containers be disposed of?

A20: Disposal should always comply with local regulations. This may involve returning unused products to the supplier or designated collection points. Empty containers should be triple-rinsed and disposed of responsibly. []

Q20: What resources are available for researchers studying Fluroxypyr-meptyl?

A21: Numerous resources are available, including scientific databases (PubMed, Web of Science), regulatory agency websites (EPA, EFSA), and research institutions specializing in pesticide science and environmental toxicology. []

Q21: When was Fluroxypyr-meptyl first introduced as a herbicide?

A22: Fluroxypyr-meptyl was introduced in the late 20th century and has become a widely used herbicide for various crops. []

Q22: How has research on Fluroxypyr-meptyl contributed to our understanding of plant physiology?

A23: Research on Fluroxypyr-meptyl and its mode of action has provided valuable insights into the role of auxin in plant growth and development. [, ]

Q23: What are the future directions for research on Fluroxypyr-meptyl?

A24: Future research should focus on developing sustainable weed management strategies, minimizing the environmental impact of herbicides like Fluroxypyr-meptyl, and mitigating the risks associated with herbicide resistance. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42000.png)

![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)